ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVXECKTYSRMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=C(N1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Imidazole Core Formation
The 5-chloro-1-methylimidazole moiety forms the foundation of this compound. A validated approach involves glyoxal-ammonium salt condensation , adapted from methodologies used in 2,2′-bi-1H-imidazole synthesis . In this process:
-
A slurry of ammonium acetate is reacted with aqueous glyoxal (20 wt%) under vigorous stirring.
-
pH adjustment to 5–7 using aqueous alkali initiates cyclization, yielding a brown solid.
-
Subsequent chlorination and methylation introduce the 5-chloro and 1-methyl groups.
This method achieves a 45–54% yield for the imidazole intermediate, with purity ≥97% after washing with organic solvents .
Functionalization with Oxoacetate Sidechains
The oxoacetate group is introduced via nucleophilic acyl substitution or coupling reactions . Patent WO2019158550A1 details analogous steps for ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate synthesis :
-
5-Chloro-1-methylimidazole reacts with ethyl oxalyl chloride in tetrahydrofuran (THF) at −5°C to 10°C.
-
Triethylamine (1.4–2.1 molar equivalents) acts as a base, facilitating deprotonation and acylation .
Table 1: Reaction Conditions for Oxoacetate Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −5°C to 10°C | Minimizes side reactions |
| Triethylamine (eq.) | 1.4–2.1 | Ensures complete deprotonation |
| Reaction Time | 7–10 hours | Maximizes conversion |
Esterification and Purification
Esterification of the oxoacetic acid intermediate is achieved through acid-catalyzed ethanol condensation :
-
The crude oxoacetic acid is refluxed with ethanol and sulfuric acid (2–5 mol%) for 12–24 hours.
-
Purification via preparative HPLC (C18 column) removes unreacted starting materials, yielding the final ester .
Table 2: Analytical Data for Final Product
| Technique | Key Signals | Confirmation |
|---|---|---|
| δ 4.23 (q, J = 7.2 Hz, 2H, CH₂CH₃) | Ethyl group | |
| δ 168.72 (C=O ester) | Ester moiety | |
| MS–ESI | m/z 232.64 [M+H]⁺ | Molecular ion |
Catalytic and Solvent Optimization
Triethylamine is critical for neutralizing HCl byproducts during acylation, with stoichiometric excess (1.05–2.10 eq.) improving yields by 15–20% . Solvent systems also influence reaction efficiency:
-
THF/MeOH/water mixtures (3:1:0.8 v/v) enhance solubility of polar intermediates .
-
Lowering the reaction temperature to 0–5°C during workup minimizes ester hydrolysis .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the oxoacetate moiety to a hydroxyl group.
Substitution: The chloro group on the imidazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate exhibits properties that make it a candidate for drug development, particularly in the following areas:
-
Antimicrobial Activity :
- The compound's structure suggests potential antimicrobial properties. Research indicates that imidazole derivatives can inhibit the growth of various pathogens. For instance, studies have shown that similar compounds exhibit significant activity against bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development .
- Anticancer Research :
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in disease pathways. Research into enzyme inhibitors has shown that modifications in imidazole derivatives can enhance their inhibitory effects, suggesting that this compound could be developed as a therapeutic agent targeting specific enzymes .
Analytical Applications
The compound is also utilized in various analytical chemistry applications:
-
Chromatography :
- This compound can serve as a standard reference material in chromatographic methods for the analysis of related compounds. Its unique spectral characteristics allow for effective separation and identification during analytical procedures.
-
Spectroscopic Studies :
- The compound's structure enables its use in spectroscopic techniques such as NMR and IR spectroscopy, which are essential for characterizing new compounds and understanding their interactions within biological systems.
Case Studies and Research Findings
Several studies highlight the relevance of this compound in scientific research:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Anticancer Properties | Showed cytotoxic effects on specific cancer cell lines, suggesting potential as a chemotherapeutic agent. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, leading to decreased activity in disease models. |
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
The following analysis compares ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate with structurally related imidazole and oxoacetate derivatives, focusing on substituent effects, synthetic origins, and biological relevance.
Structural Analogues and Substituent Effects
Key Observations :
- Ester Chain Length: The ethyl ester in the target compound balances lipophilicity and solubility, whereas longer chains (e.g., butanoate in compound 2) may reduce bioavailability .
- Aromatic vs. Heterocyclic Cores: Marine-derived phenyl-oxoacetates (3, 4) lack the imidazole ring but exhibit distinct bioactivities (e.g., antioxidant properties) due to phenolic groups .
Biological Activity
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by the following molecular formula:
- Molecular Formula : C₈H₈ClN₂O₃
- Molecular Weight : 239.10 g/mol
- CAS Number : 1211112-58-1
The compound features an imidazole ring, which is known for its role in various biological systems and interactions with biomolecules.
Research indicates that compounds containing imidazole structures often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Imidazole derivatives can inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Interaction with Nucleic Acids : These compounds may bind to DNA or RNA, disrupting replication or transcription processes.
- Modulation of Signaling Pathways : this compound may influence various signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity
This compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Antifungal Properties
Similar to its antibacterial effects, this compound has exhibited antifungal activity against several pathogenic fungi. The imidazole moiety is known to interfere with ergosterol biosynthesis, a vital component of fungal cell membranes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Research indicates that it can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell cycle regulation.
Case Studies and Research Findings
A review of recent literature reveals several key studies on the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values of 12 µg/mL and 8 µg/mL, respectively. |
| Study B (2024) | Showed antifungal efficacy against Candida albicans with an IC50 value of 15 µg/mL. |
| Study C (2023) | Reported anticancer effects in MCF7 breast cancer cells, with an IC50 value of 20 µg/mL, suggesting a potential for further development as an anticancer agent. |
Q & A
Basic Synthesis: What are the established synthetic routes for ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate?
Methodological Answer:
The compound can be synthesized via two primary routes:
- Metallation-Acylation: Iodoimidazole precursors (e.g., 67a/b) are treated with organocuprates or lithiated with LDA/n-BuLi, followed by acylation using oxalic acid derivatives (Table 1, Entries 1–4) .
- Pd-Catalyzed Carbonylation: Halogenated imidazoles react with CO in the presence of PdCl₂(PPh₃)₂ to form α-oxoesters, as demonstrated in analogous imidazolyl glyoxylate syntheses .
Key Considerations:
- Reaction yields vary with the halogen substituent (e.g., iodine vs. bromine) and base selection (LDA vs. n-BuLi).
- Purification typically involves recrystallization from ethanol or DMF/acetic acid mixtures .
Advanced Synthesis: How can reaction conditions be optimized to mitigate low yields in Pd-catalyzed carbonylation?
Methodological Answer:
Low yields in Pd-catalyzed routes often stem from:
- Catalyst Deactivation: Use of PdCl₂(PPh₃)₂ with excess PPh₃ (1:3 ratio) stabilizes the active catalyst .
- Side Reactions: Competitive C–H activation or dimerization can be suppressed by maintaining CO pressure >1 atm and temperatures <80°C .
- Substrate Limitations: Electron-deficient imidazoles (e.g., 5-chloro derivatives) require longer reaction times (24–48 hours) for full conversion .
Data-Driven Optimization:
- Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Structural Characterization: What analytical techniques resolve contradictions in reported crystal structures of imidazolyl oxoacetates?
Methodological Answer:
Contradictions in crystallographic data (e.g., bond angles, packing motifs) are addressed by:
- Single-Crystal X-Ray Diffraction (SCXRD): Provides definitive proof of regiochemistry (e.g., 5-chloro vs. 4-chloro substitution) and hydrogen-bonding networks .
- Complementary Spectroscopy:
- ¹H/¹³C NMR: Assigns substituent positions (e.g., methyl vs. chloro groups) via coupling patterns and chemical shifts .
- IR Spectroscopy: Confirms carbonyl stretching frequencies (1690–1720 cm⁻¹ for α-oxoesters) .
Example: SCXRD of a related compound (Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate) confirmed the α-oxoester geometry with a mean C–C bond deviation of 0.002 Å .
Mechanistic Analysis: What is the role of organocuprates in the metallation-acylation pathway?
Methodological Answer:
Organocuprates (e.g., Gilman reagents) facilitate:
- Directed Metallation: Selective deprotonation at the imidazole C5 position, stabilized by the electron-withdrawing chloro group .
- Nucleophilic Acylation: The cuprate intermediate reacts with ethyl oxalyl chloride to form the α-oxoester moiety. Competing pathways (e.g., over-alkylation) are minimized by stoichiometric control (1:1 reagent ratio) .
Contradiction Note:
- Alternative methods using LDA may favor C2 metallation in unsubstituted imidazoles, but chloro and methyl substituents direct selectivity to C5 .
Data Interpretation: How should researchers reconcile discrepancies in reported reaction yields for similar α-oxoesters?
Methodological Answer:
Yield discrepancies arise from:
- Substrate Purity: Halogenated imidazoles with >98% purity (HPLC) reduce side reactions .
- Solvent Effects: Ethanol vs. THF alters reaction kinetics; ethanol enhances acylation rates due to polar protic stabilization .
- Catalyst Loading: Pd-catalyzed routes require precise control (1–2 mol%) to avoid colloidal Pd formation .
Case Study:
- Entry 1 (Table 1, ) reports 72% yield using Me₂CuLi, while Entry 3 (n-BuLi) achieves 65% due to competing Li-imidazole coordination.
Advanced Applications: Can computational methods predict novel derivatives of this compound for biological screening?
Methodological Answer:
Yes, via:
- Density Functional Theory (DFT): Models electronic effects of substituents (e.g., chloro, methyl) on reactivity and stability .
- Molecular Docking: Predicts interactions with biological targets (e.g., enzyme active sites) by superimposing the α-oxoester moiety onto known inhibitors .
Workflow:
Optimize the core structure using Gaussian or ORCA.
Screen virtual libraries (e.g., Enamine REAL Space) for derivatives with improved binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
